molecular formula C13H10N4OS B1460623 N'-[Imidazo[1,2-a]pyridin-6-ylmethylene]thiophene-2-carbohydrazide CAS No. 2197064-21-2

N'-[Imidazo[1,2-a]pyridin-6-ylmethylene]thiophene-2-carbohydrazide

Cat. No.: B1460623
CAS No.: 2197064-21-2
M. Wt: 270.31 g/mol
InChI Key: MPHVTJOTSAWHOU-OVCLIPMQSA-N
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Description

“N’-[Imidazo[1,2-a]pyridin-6-ylmethylene]thiophene-2-carbohydrazide” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .

Scientific Research Applications

Synthetic Pathways and Domino Reactions

N'-[Imidazo[1,2-a]pyridin-6-ylmethylene]thiophene-2-carbohydrazide derivatives represent a significant class of compounds with diverse applications in medicinal chemistry and material science. One notable research avenue is the development of efficient synthetic routes. A study demonstrated an efficient synthesis of N-fused heterocyclic compounds, including derivatives of imidazo[1,2-a]pyridine carbohydrazide, through a five-component cascade reaction. This approach highlighted a catalyst-free method, using environmentally benign solvents and showcasing a broad tolerance of functional groups, indicating its potential for generating a wide variety of derivatives for further application studies (Hosseini & Bayat, 2019).

Antifungal Activity

The compound and its derivatives have been investigated for biological activities, including antifungal properties. A study synthesized new derivatives of imidazo[1,2-a]pyridine-2-carbohydrazide and evaluated them for antifungal activity against various strains, including Microsporum gypseum and Candida albicans. Some derivatives showed moderate antifungal activity, with specific compounds exhibiting significant activity against M. canis, indicating potential applications in antifungal therapy (Füsun Göktaş et al., 2014).

Sensor Development

Research has also explored the use of imidazo[1,2-a]pyridine derivatives as chemosensors. A particular study focused on developing a fluorescent sensor based on imidazo[1,2-a]pyridine for detecting Al3+ ions with high sensitivity and selectivity. This work opens avenues for using such compounds in environmental monitoring and analytical chemistry (Ping Li & Shihua Xiao, 2016).

Orthogonal Synthesis and Functionalization

The versatility of imidazo[1,2-a]pyridine carbohydrazide derivatives extends to their utility in the orthogonal synthesis of densely functionalized molecules. For instance, research has demonstrated the use of such derivatives in the efficient synthesis of polyfunctionalized pyrroles and thiophenes through reactions with electron-deficient alkynes, providing a method for generating complex molecules that could have applications in material science and drug development (Ying Cheng et al., 2010).

Future Directions

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade, and the latest pieces of literature of the last five years are categorized and summarized . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

Biochemical Analysis

Biochemical Properties

N’-[Imidazo[1,2-a]pyridin-6-ylmethylene]thiophene-2-carbohydrazide plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and modulation of protein functions. This compound has been shown to interact with enzymes such as Aurora kinase and mammalian target of rapamycin (mTOR), leading to the inhibition of their activity . The interaction with Aurora kinase results in the inhibition of cell cycle progression, while the inhibition of mTOR affects cellular growth and proliferation. Additionally, N’-[Imidazo[1,2-a]pyridin-6-ylmethylene]thiophene-2-carbohydrazide has been found to bind to various proteins, altering their conformation and function, which further influences biochemical pathways .

Cellular Effects

The effects of N’-[Imidazo[1,2-a]pyridin-6-ylmethylene]thiophene-2-carbohydrazide on cellular processes are profound. This compound has been observed to induce cell cycle arrest at the G1 phase, thereby inhibiting cell proliferation . It also affects cell signaling pathways, particularly the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, leading to reduced phosphorylation of downstream targets such as S6 kinase . Furthermore, N’-[Imidazo[1,2-a]pyridin-6-ylmethylene]thiophene-2-carbohydrazide influences gene expression by modulating the activity of transcription factors, resulting in altered expression of genes involved in cell growth and apoptosis .

Molecular Mechanism

At the molecular level, N’-[Imidazo[1,2-a]pyridin-6-ylmethylene]thiophene-2-carbohydrazide exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active site of Aurora kinase, leading to the inhibition of its kinase activity . This binding prevents the phosphorylation of substrates required for cell cycle progression, thereby inducing cell cycle arrest. Additionally, N’-[Imidazo[1,2-a]pyridin-6-ylmethylene]thiophene-2-carbohydrazide interacts with mTOR, inhibiting its activity and subsequently affecting the PI3K/Akt signaling pathway . These interactions result in changes in gene expression and cellular metabolism, contributing to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N’-[Imidazo[1,2-a]pyridin-6-ylmethylene]thiophene-2-carbohydrazide have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis . In vitro studies have shown that the compound’s effects on cell cycle arrest and gene expression are maintained over time, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of N’-[Imidazo[1,2-a]pyridin-6-ylmethylene]thiophene-2-carbohydrazide vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-tumor activity, inhibiting tumor growth and proliferation . At higher doses, toxic effects such as weight loss and organ toxicity have been observed . These findings suggest a narrow therapeutic window for the compound, necessitating careful dosage optimization to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

N’-[Imidazo[1,2-a]pyridin-6-ylmethylene]thiophene-2-carbohydrazide is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound has been shown to inhibit key enzymes in the PI3K/Akt/mTOR pathway, affecting metabolic flux and altering metabolite levels . Additionally, it interacts with enzymes involved in the regulation of cellular energy homeostasis, further influencing metabolic processes . These interactions highlight the compound’s potential to modulate metabolic pathways and impact cellular metabolism.

Transport and Distribution

The transport and distribution of N’-[Imidazo[1,2-a]pyridin-6-ylmethylene]thiophene-2-carbohydrazide within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments . It has been observed to accumulate in the cytoplasm and nucleus, where it exerts its biochemical effects . The distribution pattern of the compound suggests its potential for targeted therapeutic applications.

Subcellular Localization

N’-[Imidazo[1,2-a]pyridin-6-ylmethylene]thiophene-2-carbohydrazide exhibits specific subcellular localization, which is critical for its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with target biomolecules . Post-translational modifications and targeting signals play a role in directing the compound to these compartments, ensuring its effective action . The subcellular localization of N’-[Imidazo[1,2-a]pyridin-6-ylmethylene]thiophene-2-carbohydrazide underscores its potential for precise modulation of cellular processes.

Properties

IUPAC Name

N-[(E)-imidazo[1,2-a]pyridin-6-ylmethylideneamino]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4OS/c18-13(11-2-1-7-19-11)16-15-8-10-3-4-12-14-5-6-17(12)9-10/h1-9H,(H,16,18)/b15-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPHVTJOTSAWHOU-OVCLIPMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NN=CC2=CN3C=CN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C(=O)N/N=C/C2=CN3C=CN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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